molecular formula C8H14ClN3O2S B2697443 ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride CAS No. 2416234-27-8

ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride

Cat. No.: B2697443
CAS No.: 2416234-27-8
M. Wt: 251.73
InChI Key: KIKBXFSYNNBPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with an aminomethyl group at the 5-position and a propanoate ester at the 2-position, with a hydrochloride counterion. This structure combines a heterocyclic thiadiazole ring, known for its bioactivity, with a polar aminomethyl group and an ester moiety, enhancing solubility and reactivity. The compound is typically synthesized via nucleophilic substitution or ring-closure reactions, as seen in analogous thiadiazole derivatives . Its applications are hypothesized to span antimicrobial, antifungal, and enzyme-modulating activities, though specific studies on this compound require further elucidation.

Properties

IUPAC Name

ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S.ClH/c1-2-13-8(12)4-3-6-10-11-7(5-9)14-6;/h2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCVNSJLMZAEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NN=C(S1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the thiadiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and hydrochloride groups in the compound suggest sensitivity to hydrolytic conditions:

Reaction Type Conditions Products
Acidic HydrolysisHCl (aq), reflux3-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]propanoic acid + ethanol
Basic HydrolysisNaOH (aq), heatingSodium salt of propanoic acid derivative + ethanol

Key Notes :

  • The ester group undergoes hydrolysis to yield carboxylic acid or its conjugate base, depending on pH .

  • The aminomethyl group may protonate under acidic conditions, stabilizing intermediates .

Nucleophilic Substitution

The thiadiazole ring’s sulfur and nitrogen atoms can participate in substitution reactions:

Reagent Site of Attack Product
Alkyl HalidesThiadiazole sulfurS-alkylated derivatives
Primary AminesThiadiazole nitrogenN-functionalized thiadiazoles (e.g., urea/thiourea analogs)

Mechanistic Insight :

  • The electron-deficient thiadiazole ring facilitates nucleophilic attack at sulfur or nitrogen positions, enabling derivatization for drug discovery .

Condensation Reactions

The aminomethyl group (-CH2NH2) can engage in condensation with carbonyl compounds:

Reagent Product Class Application
Aldehydes/KetonesSchiff basesPotential antimicrobial agents
IsocyanatesUreasBioactive intermediates for enzyme inhibition

Structural Impact :

  • Schiff base formation alters electronic properties of the thiadiazole ring, modulating biological activity .

Redox Reactions

The propanoate chain and thiadiazole ring may undergo redox processes:

Reaction Type Conditions Outcome
OxidationKMnO4/H+Cleavage of thiadiazole ring or propanoate chain degradation
ReductionH2/Pd-CSaturation of thiadiazole ring (theoretical; no direct evidence in sources)

Caveats :

  • Oxidation pathways are highly dependent on reaction conditions and substitution patterns .

Salt Formation and Acid-Base Behavior

The hydrochloride salt contributes to pH-dependent solubility:

Property Details
pKa of Aminomethyl~8.5–9.5 (estimated for -CH2NH3+)
Solubility in WaterHigh solubility at acidic pH; precipitates at neutral/basic pH

Biological Relevance :

  • Protonation of the aminomethyl group enhances water solubility, critical for pharmacokinetics .

Complexation with Metals

Thiadiazoles often act as ligands in metal complexes:

Metal Ion Coordination Site Application
Fe(III)/Cu(II)Thiadiazole N/S atomsCatalytic or antimicrobial agents
Zn(II)Aminomethyl nitrogenEnzyme inhibition studies

Research Gap :
Specific coordination chemistry for this compound remains unexplored in available literature.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data for analogs suggests:

Temperature Range Decomposition Pathway
150–200°CLoss of hydrochloride (HCl gas evolution)
>250°CThiadiazole ring degradation + CO2 release from ester

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride is primarily explored for its antimicrobial properties . The thiadiazole moiety has been recognized for its ability to exhibit biological activity against various pathogens.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including this compound, demonstrate considerable efficacy against bacterial strains such as Escherichia coli and Salmonella typhi. For instance, compounds with similar structures have shown zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

Compound NameTarget PathogenZone of Inhibition (mm)Concentration (μg/disk)
Compound AE. coli18500
Compound BS. typhi19500
Ethyl ThiadiazoleA. nigerModerateVaries

Antifungal Properties

In addition to antibacterial effects, derivatives have also shown antifungal activity against species such as Aspergillus niger and Penicillium spp., with moderate effectiveness against Candida albicans . This dual action makes the compound a promising candidate for developing new antimicrobial agents.

Agricultural Applications

The compound's potential extends into agriculture, where it may be utilized as a herbicide or a fungicide . The structural characteristics of thiadiazoles allow them to interfere with essential biochemical pathways in plants and fungi.

Herbicidal Activity

Research has identified certain thiadiazole derivatives that exhibit herbicidal properties, effectively controlling weed growth without harming crops. These compounds can be designed to target specific enzymatic pathways in plants, leading to selective herbicidal action .

Synthetic Pathways and Development

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The preparation typically includes the reaction of an aliphatic acid with thiosemicarbazide under acidic conditions .

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Reaction SetupAliphatic acid + Thiosemicarbazide93
CyclodehydrationConcentrated sulfuric acidHigh

Mechanism of Action

The mechanism of action of ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs differ in substituent groups, thiadiazole isomerism, and functional moieties. Below is a comparative table:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride 1,3,4-Thiadiazole 5-Aminomethyl, 2-propanoate ester, HCl C₉H₁₄ClN₃O₂S 263.75 g/mol Enhanced solubility due to hydrochloride salt; ester group for metabolic stability
5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazole (Proshin et al., 2014) 1,2,4-Thiadiazole 5-Amino, 3-aminopropyl C₅H₁₀N₄S 158.23 g/mol 1,2,4-isomer with longer alkyl chain; potential CNS activity due to aminopropyl
Ethyl 3-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]propanoate (Serkan, 2020) 1,3,4-Thiadiazole 5-Cyclohexylamino, 2-thio-propanoate C₁₄H₂₁N₃O₂S₂ 327.46 g/mol Thioether linkage increases lipophilicity; cyclohexyl group may enhance membrane penetration
[5-(1-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride (Enamine Ltd) 1,3,4-Thiadiazole 5-(1-Aminoethyl), 2-methanol, 2HCl C₅H₁₂Cl₂N₄OS 247.15 g/mol Branched aminoethyl group; dihydrochloride salt improves aqueous solubility

Key Research Findings

Isomerism Matters : 1,3,4-Thiadiazoles exhibit distinct electronic properties compared to 1,2,4-isomers, influencing receptor binding and metabolic stability .

Substituent Effects: Aminomethyl groups enhance polarity and hydrogen-bonding capacity, whereas cyclohexyl or aminopropyl substituents increase lipophilicity and membrane interaction .

Salt Forms : Hydrochloride salts dominate in commercial catalogues (Enamine Ltd) for storage stability, but free bases or alternative salts may optimize in vivo performance .

Biological Activity

Ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • IUPAC Name : Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
  • CAS Number : 1215921-24-6
  • Molecular Formula : C₇H₁₁N₃O₂S
  • Molecular Weight : 189.25 g/mol
  • Purity : ≥95% .

Antimicrobial Activity

The 1,3,4-thiadiazole moiety is known for its diverse biological activities. Compounds containing this structure have demonstrated various antimicrobial properties against both bacterial and fungal strains.

  • Antibacterial Properties : Derivatives of 2-amino-1,3,4-thiadiazole have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to 62.5 μg/mL against these pathogens .
  • Antifungal Activity : The compound has also shown promising antifungal effects against strains like Candida albicans and Aspergillus niger, with some derivatives demonstrating inhibition rates comparable to standard antifungal agents .

Anticancer Activity

Recent studies have indicated that compounds featuring the thiadiazole ring possess cytotoxic properties against various cancer cell lines. For example:

  • In vitro studies revealed that certain derivatives exhibited potent cytostatic effects on pancreatic cancer cell lines, with IC₅₀ values in the nanomolar range .
  • Specific derivatives of 1,3,4-thiadiazole have been linked to apoptosis induction in cancer cells, showcasing their potential as anticancer agents .

Study on Antimicrobial Efficacy

A comprehensive review highlighted the antimicrobial properties of several derivatives containing the 1,3,4-thiadiazole structure. Notably:

CompoundBacterial StrainMIC (μg/mL)
Compound AS. aureus32.6
Compound BE. coli62.5
Compound CC. albicans42

This table summarizes the effectiveness of selected compounds against common pathogens .

Anticancer Studies

Research focusing on anticancer activities has demonstrated that:

  • Compounds derived from thiadiazoles exhibit significant cytotoxicity against glioblastoma and breast cancer cell lines.
CompoundCell LineIC₅₀ (nM)
Compound DGlioblastoma50
Compound EBreast Cancer100

These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity .

Q & A

Q. Table 1: Yield Optimization Under Different Conditions

CatalystSolventReaction Time (h)Yield (%)
POCl₃Dioxane1649
Glacial AcOHEthanol465–70

Basic: How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons and carbons in the thiadiazole and propanoate moieties. For example:
    • Thiadiazole ring protons resonate at δ 7.5–8.5 ppm (aromatic region).
    • Ethyl ester protons appear as triplets (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
  • IR Spectroscopy : Confirm functional groups:
    • N–H stretching (aminomethyl group) at 3300–3500 cm⁻¹.
    • C=O (ester) at 1700–1750 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 257.31 for C₁₀H₁₅N₃O₃S) and fragmentation patterns validate the backbone .

Note : Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% .

Advanced: What strategies are effective in resolving discrepancies between experimental and computational data for its molecular geometry?

Methodological Answer:
Discrepancies often arise in bond lengths or dihedral angles between X-ray crystallography and DFT calculations. Strategies include:

  • Crystallographic Refinement : Use software like SHELX to adjust thermal parameters and hydrogen bonding networks .
  • DFT Benchmarking : Compare B3LYP/6-31G(d) optimized geometries with experimental data. For example, the thiadiazole ring’s planarity (max. deviation 0.013 Å in crystal vs. 0.02 Å in DFT) .
  • Intermolecular Interactions : Analyze weak forces (C–H⋯π, S⋯N contacts) via Mercury software to explain packing anomalies .

Q. Table 2: Key Structural Deviations

ParameterExperimental (X-ray)Computational (DFT)
S1–C1 Bond Length1.74 Å1.72 Å
Dihedral Angle74.34°72.8°

Advanced: What in silico models are suitable for predicting its bioactivity, and how do they align with empirical assays?

Methodological Answer:

  • Pharmacophore Modeling : Use Schrödinger’s Phase to map hydrogen-bond acceptors (thiadiazole S/N atoms) and hydrophobic regions (ethyl ester) .
  • Molecular Docking : AutoDock Vina simulates binding to targets like EGFR or DHFR. For example, docking scores correlate with IC₅₀ values from antifungal assays .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (%F = 50–60) due to ester hydrophobicity, aligning with solubility challenges in vitro .

Validation : Compare computational IC₅₀ (e.g., 12 µM for DHFR inhibition) with empirical microdilution assays (e.g., MIC = 15 µM against C. albicans) .

Advanced: How does the compound’s crystal packing affect its physicochemical properties?

Methodological Answer:
Crystal packing, governed by weak interactions, influences solubility and stability:

  • C–H⋯π Networks : Stabilize the lattice, reducing solubility in polar solvents .
  • Hydrogen Bonds : N–H⋯Cl interactions in the hydrochloride salt enhance thermal stability (decomposition >250°C) .
  • Hygroscopicity : The hydrochloride form’s ionic nature increases moisture absorption, requiring anhydrous storage .

Q. Table 3: Packing vs. Properties

Interaction TypeEffect on PropertyExample
C–H⋯πLow aqueous solubilityRecrystallization in ethanol-DMF
N–H⋯ClHigh melting pointMp. 369–371 K

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol-DMF (1:1) to remove unreacted triazole precursors .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves thiadiazole derivatives .
  • Ion Exchange : For hydrochloride salts, Amberlite IR-120 resin selectively binds cationic species .

Advanced: How can mechanistic studies clarify its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DMF-d₇) to identify rate-determining steps .
  • DFT Transition States : Locate energy barriers for SN² pathways at the thiadiazole C2 position .
  • Hammett Plots : Correlate σ values of substituents with reaction rates to assess electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.